2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that includes a dioxoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzaldehyde with phthalic anhydride to form the isoindole core, followed by the introduction of the phenyl and carboxamide groups through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isoindole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenyl)-1,3-dioxolan-4-yl]methanol: Shares a similar dioxoisoindole core but differs in functional groups.
3,3-Bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one: Another compound with a similar aromatic structure.
Uniqueness
2-(3-methylphenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c1-14-6-5-9-17(12-14)24-21(26)18-11-10-15(13-19(18)22(24)27)20(25)23-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,25) |
InChI Key |
NAJAORCGIAFRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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